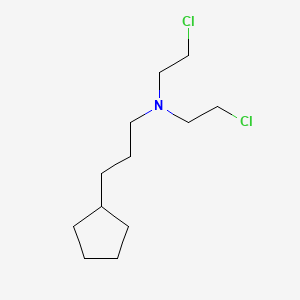
Bis(3-chloropropyl)carbamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-chloropropyl)carbamyl chloride: is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of two 3-chloropropyl groups attached to a carbamyl chloride moiety. It is a versatile intermediate used in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chloropropyl)carbamyl chloride typically involves the reaction of 3-chloropropylamine with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2(3-chloropropylamine)+phosgene→bis(3-chloropropyl)carbamyl chloride+2HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors equipped with safety measures to handle phosgene, a highly toxic gas. The process is optimized to achieve high yields and purity of the product. The use of automated systems and continuous monitoring ensures the efficiency and safety of the production process.
化学反応の分析
Types of Reactions: Bis(3-chloropropyl)carbamyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the 3-chloropropyl groups can be replaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can be hydrolyzed to form bis(3-chloropropyl)carbamic acid and hydrochloric acid.
Condensation: It can react with amines to form urea derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: The reaction with water or aqueous bases like sodium hydroxide can be performed at room temperature.
Condensation: Amines such as aniline or benzylamine are used, and the reaction is often conducted in the presence of a base like triethylamine.
Major Products:
Nucleophilic substitution: Products include azides, thiocyanates, or substituted amines.
Hydrolysis: The major product is bis(3-chloropropyl)carbamic acid.
Condensation: Urea derivatives are formed.
科学的研究の応用
Bis(3-chloropropyl)carbamyl chloride has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as a precursor in the development of drugs and therapeutic agents.
Industry: The compound is utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of bis(3-chloropropyl)carbamyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
- Bis(2-chloroethyl)carbamyl chloride
- Bis(4-chlorobutyl)carbamyl chloride
- Bis(2-chloropropyl)carbamyl chloride
Comparison: Bis(3-chloropropyl)carbamyl chloride is unique due to the presence of 3-chloropropyl groups, which provide distinct reactivity and properties compared to other similar compounds. For example, bis(2-chloroethyl)carbamyl chloride has shorter alkyl chains, leading to different steric and electronic effects in reactions. Bis(4-chlorobutyl)carbamyl chloride, on the other hand, has longer alkyl chains, which can influence its solubility and reactivity.
特性
CAS番号 |
97883-95-9 |
|---|---|
分子式 |
C7H12Cl3NO |
分子量 |
232.5 g/mol |
IUPAC名 |
N,N-bis(3-chloropropyl)carbamoyl chloride |
InChI |
InChI=1S/C7H12Cl3NO/c8-3-1-5-11(7(10)12)6-2-4-9/h1-6H2 |
InChIキー |
VGLSVPKAFHYIKI-UHFFFAOYSA-N |
正規SMILES |
C(CN(CCCCl)C(=O)Cl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(dimethylcarbamoyl)amino]benzoate](/img/structure/B14345801.png)
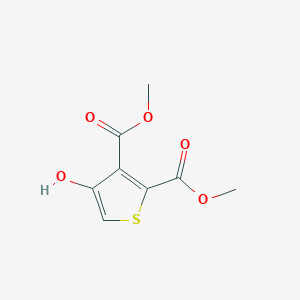
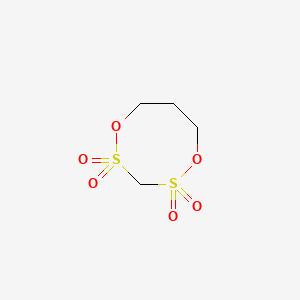
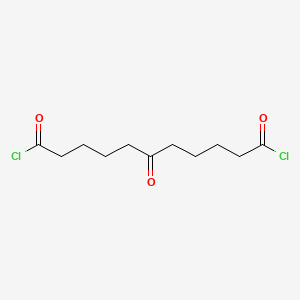

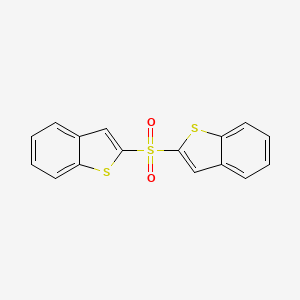
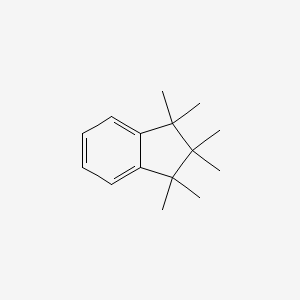

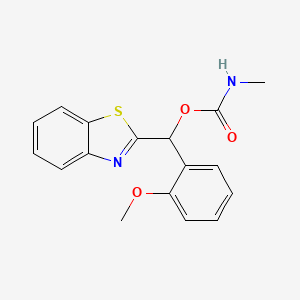

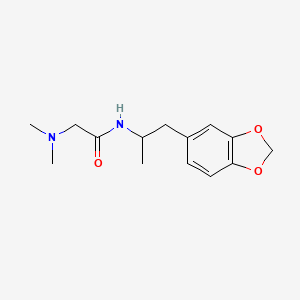
![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
